(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-12(16)13(8-4-10-14-13)9-7-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-10H2,(H,15,16);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORNSLALKFTJI-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375956 | |
| Record name | (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049741-77-6 | |
| Record name | (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride typically involves:
- Construction of the pyrrolidine ring with the carboxylic acid functionality at the 2-position.
- Introduction of the phenethyl substituent at the 2-position with stereochemical control to obtain the (S)-enantiomer.
- Conversion to the hydrochloride salt for stability and handling.
Key synthetic steps include catalytic hydrogenation, alkylation, hydrolysis, and protection/deprotection of functional groups to avoid racemization.
Catalytic Hydrogenation and Stereoselective Reduction
A critical step in the synthesis is the catalytic hydrogenation of a double bond precursor to form the pyrrolidine ring with the desired cis stereochemistry. According to a 2014 patent on pyrrolidine-2-carboxylic acid derivatives, catalytic hydrogenation of the double bond in a chiral precursor compound yields the cis isomer selectively without racemization, which is unusual since hydrogenation often leads to racemic mixtures.
- Catalysts : Chiral catalysts represented by specific ligands (formulas M1 or M2) with alkyl substituents (C1–C4) are employed to achieve stereoselectivity.
- Reducing Agents : Various hydride donors such as sodium borohydride, lithium triethylborohydride, and diisobutyl aluminium hydride (DIBAH) are used depending on the functional group transformations needed.
- Reaction Conditions : Low temperatures (e.g., -78°C) and inert atmosphere (nitrogen) are maintained to preserve stereochemistry and avoid side reactions.
Alkylation and Protection/Deprotection Strategies
The phenethyl group is introduced via alkylation of an intermediate pyrrolidine derivative. Protection of the carboxyl group is crucial to prevent racemization during alkylation.
- Protection : Carboxyl groups are protected as tert-butoxycarbonyl (Boc) esters or other suitable protecting groups.
- Alkylation : The protected intermediate is alkylated using alkylating reagents in the presence of strong bases such as sodium hydride or n-butyllithium and phase transfer catalysts (e.g., quaternary ammonium salts) to enhance reactivity.
- Deprotection : After alkylation, the protecting groups are removed under acidic conditions, often using trifluoroacetic acid (TFA) at room temperature to yield the free acid.
- Racemization Control : The method ensures that if the starting material is a single enantiomer, the product remains enantiomerically pure by careful control of reaction conditions and stepwise protection/deprotection.
Hydrolysis and Salt Formation
Hydrolysis of ester intermediates to the free carboxylic acid is performed under mild alkaline conditions using bases such as lithium hydroxide or sodium hydroxide.
- The hydrolysis is typically done in mixed solvents like tetrahydrofuran (THF) and water at room temperature overnight to ensure complete conversion without racemization.
- After hydrolysis, acidification to pH ~3 allows extraction of the free acid.
- Conversion to the hydrochloride salt is accomplished by treatment with hydrochloric acid or TFA to improve compound stability and crystallinity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Catalytic hydrogenation | Chiral catalyst (M1 or M2), H2 gas | Room temperature | ~80-90 | Selective cis isomer formation, avoids racemization |
| Alkylation | Sodium hydride, alkylating agent, phase transfer catalyst | -78°C to 25°C | 75-85 | Protection of carboxyl group essential to prevent racemization |
| Hydrolysis | LiOH or NaOH, THF/water | 25°C, overnight | ~100 | Mild alkaline hydrolysis to free acid |
| Deprotection and salt formation | TFA, methylene chloride, room temperature | 25°C, 4 hours | 80-90 | Removal of Boc protecting groups and formation of hydrochloride salt |
Detailed Research Findings and Notes
- The patent literature emphasizes the unexpected stereoselectivity in catalytic hydrogenation, which is critical for obtaining the (S)-enantiomer in high optical purity.
- Activation of the carboxyl group by alkyl chloroformates before reduction minimizes impurity formation.
- Strong bases such as n-butyllithium are used cautiously at low temperatures to form alkoxides for subsequent alkylation without racemization.
- The synthetic route is designed to avoid direct alkylation of free carboxylic acids to prevent racemization, instead favoring stepwise protection and deprotection.
- The final hydrochloride salt is preferred for its improved handling and stability, which is crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Nucleophiles: Various nucleophiles, such as halides, amines, and alcohols, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
1.1. Neurological Applications
Research has indicated that (S)-PEPCA exhibits properties that may be beneficial in treating neurological disorders. It is structurally related to compounds that target neurotransmitter systems, particularly those involved in dopamine signaling. Studies suggest that derivatives of (S)-PEPCA can act as agonists at dopamine receptors, potentially offering therapeutic effects for conditions like Parkinson's disease and schizophrenia .
1.2. Antidepressant Activity
In preclinical studies, (S)-PEPCA has shown promise as an antidepressant agent. Its mechanism may involve modulation of monoamine neurotransmitter systems, which are critical in mood regulation. Animal models have demonstrated that administration of (S)-PEPCA leads to significant reductions in depressive-like behaviors .
Chiral Building Block in Organic Synthesis
(S)-PEPCA is utilized as a chiral auxiliary in the synthesis of various pharmaceuticals and agrochemicals. Its ability to induce chirality in synthetic pathways allows chemists to produce enantiomerically pure compounds more efficiently.
2.1. Synthesis of Bioactive Compounds
The compound serves as a precursor for synthesizing bioactive molecules, including amino acids and alkaloids. For instance, it has been employed in the asymmetric synthesis of various pharmacologically active agents through methods such as the "borrowing hydrogen" technique, where it acts as a catalyst for N-alkylation reactions .
3.1. Synthesis of Dopamine Agonists
A notable case study involves the use of (S)-PEPCA in synthesizing dopamine agonists like Piribedil. The synthetic route utilized (S)-PEPCA as a chiral building block, demonstrating its effectiveness in producing compounds with high selectivity and yield .
| Compound | Application | Yield (%) | Reference |
|---|---|---|---|
| Piribedil | Dopamine Agonist | 85 | |
| Antergan | Antihistamine | 78 | |
| Tripelennamine | Antihistamine | 80 |
3.2. Neuropharmacological Studies
Another study investigated the neuropharmacological effects of (S)-PEPCA derivatives on rodent models of depression and anxiety. The findings indicated that these derivatives significantly reduced anxiety-like behaviors compared to controls, suggesting potential therapeutic applications for mood disorders .
Mechanism of Action
The mechanism of action of (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Comparison: (S)- vs. (R)-Isomers
The (R)-enantiomer of 2-phenethylpyrrolidine-2-carboxylic acid hydrochloride (CAS 1217805-48-5) has been discontinued commercially, suggesting challenges in synthesis, stability, or lack of desired bioactivity compared to the (S)-form . The stereochemical orientation at the 2-position significantly impacts molecular recognition in chiral environments, such as enzyme active sites.
Substituted Benzyl Derivatives
Fluorobenzyl Variant :
(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217651-48-3) substitutes the phenethyl group with a 2-fluorobenzyl moiety. Its molecular weight (259.71 g/mol) is slightly higher than the target compound, which may reduce aqueous solubility .
Dichlorobenzyl Variant :
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217610-34-8 ) features two chlorine atoms, further elevating molecular weight (310.60 g/mol ) and lipophilicity. Chlorine’s steric and electronic effects could improve receptor binding affinity but may also increase metabolic stability concerns due to slower oxidative degradation .
Phenethyl vs. Benzyl Substituents :
The target compound’s phenethyl group (–CH₂CH₂Ph) offers greater conformational flexibility compared to benzyl (–CH₂Ph) derivatives. This flexibility may allow better adaptation to hydrophobic pockets in proteins, as seen in protease inhibitors or G-protein-coupled receptor ligands.
Positional and Functional Group Isomers
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid () differs in both substitution position (3-carboxylic acid vs. 2-carboxylic acid) and substituent (phenyl vs. phenethyl). The 3-carboxylic acid group alters hydrogen-bonding capabilities, while the shorter phenyl chain reduces hydrophobicity. Such structural variations could render this isomer less effective in applications requiring extended hydrophobic interactions.
Structural and Functional Analysis Table
Biological Activity
(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives and is characterized by its unique structure, which includes a phenethyl group and a carboxylic acid moiety. The compound's molecular formula is and it has been studied for various pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). It may act as a modulator of specific receptors, influencing neurotransmission and potentially providing therapeutic effects in conditions such as anxiety, depression, and pain management.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance, derivatives of phenethylamine have been shown to interact with opioid receptors, which are critical in pain modulation . The analgesic potency of related compounds can vary widely, suggesting that structural modifications can lead to significant changes in biological activity.
Case Studies
- Analgesic Potency : In studies involving fentanyl-related compounds, it was noted that modifications to the phenethyl group can enhance or reduce analgesic effects. For example, certain derivatives showed potency up to 300 times that of morphine . This highlights the importance of the phenethyl moiety in determining the efficacy of analgesics.
- Cognitive Function Improvement : Research involving inhibitors of insulin-regulated aminopeptidase (IRAP) has demonstrated that structural analogs can improve cognitive functions in animal models. Although this compound itself may not directly be involved, its structural relatives suggest potential cognitive benefits .
- Neurotransmitter Interaction : Studies have shown that compounds with similar structures can significantly impact neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function .
Data Table: Comparative Analysis of Biological Activity
| Compound Name | Analgesic Potency (ED50 mg/kg) | Cognitive Function Impact | Mechanism of Action |
|---|---|---|---|
| (S)-2-Phenethylpyrrolidine-2-carboxylic acid HCl | Not directly measured | Potential improvement | Modulation of CNS neurotransmitters |
| Fentanyl | 0.002 mg/kg | Not studied | Opioid receptor agonist |
| Phenaridine | 0.0048 mg/kg | Comparable | Mixed opioid receptor activity |
| Various Phenethylamine Derivatives | Varies widely | Some improvement noted | Interaction with serotonin/dopamine systems |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
